molecular formula C19H21FN2O3S B2699106 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005298-85-0

2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

カタログ番号: B2699106
CAS番号: 1005298-85-0
分子量: 376.45
InChIキー: QSVHDRNQCRYTKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a tetrahydroquinoline core substituted at the 7-position with a 2-fluorobenzenesulfonamide group and at the 1-position with a 2-methylpropanoyl (isobutyryl) moiety. Its molecular formula is C₂₁H₂₄FN₂O₃S (calculated molecular weight: ~380.42 g/mol). The isobutyryl group contributes to lipophilicity, which may affect membrane permeability and target binding. Synthesis likely follows pathways analogous to , involving sulfonylation and acylation steps, with characterization via NMR and HRMS .

特性

IUPAC Name

2-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-5-6-14-9-10-15(12-17(14)22)21-26(24,25)18-8-4-3-7-16(18)20/h3-4,7-10,12-13,21H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVHDRNQCRYTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom is typically introduced via nucleophilic aromatic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the fluorinated tetrahydroquinoline intermediate with the sulfonamide derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the process.

化学反応の分析

2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

科学的研究の応用

2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets . The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound’s fluorine atom and tetrahydroquinoline moiety may interact with other molecular targets, contributing to its overall biological activity.

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Sulfonamide vs. Benzamide Derivatives
  • G511-0318 (2,3-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide): Replaces the sulfonamide with a benzamide group bearing 2,3-dimethoxy substituents. Methoxy groups increase lipophilicity (logP) but may hinder solubility. Molecular weight is ~407.45 g/mol, higher than the target compound due to methoxy groups .
Fluorine vs. Alkyl Substituents
  • BF22081 (3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide): Substitutes the 2-fluoro group with 3,4-dimethyl groups on the sulfonamide ring. Methyl substituents increase steric bulk and lipophilicity (MW: 386.51 g/mol), which could enhance hydrophobic interactions but reduce solubility. The absence of fluorine may decrease metabolic stability .
Acyl Group Modifications
  • N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Uses a trifluoroacetyl group instead of isobutyryl. The tetrahydroisoquinoline core (vs. tetrahydroquinoline) introduces conformational constraints affecting binding .

Physicochemical and Pharmacokinetic Implications

Compound Name Core Structure Substituents (Sulfonamide/Acyl) Molecular Weight (g/mol) Key Properties
Target Compound Tetrahydroquinoline 2-Fluoro / 2-Methylpropanoyl 380.42 Enhanced electronegativity, moderate logP
BF22081 Tetrahydroquinoline 3,4-Dimethyl / 2-Methylpropanoyl 386.51 High lipophilicity, potential solubility issues
G511-0318 Tetrahydroquinoline 2,3-Dimethoxy (benzamide) 407.45 Reduced H-bonding capacity, higher logP
Compound Tetrahydroisoquinoline 2-Fluoro / Trifluoroacetyl ~450 (estimated) High metabolic risk, rigid core structure
  • Electron Effects : The 2-fluoro group in the target compound withdraws electron density, increasing sulfonamide acidity (pKa ~10–11) compared to BF22081’s methyl groups (pKa ~12–13). This could enhance ionic interactions with basic residues in enzymatic targets .

生物活性

2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and pharmacological implications.

Chemical Structure

The compound can be characterized by its unique structure which combines a sulfonamide moiety with a tetrahydroquinoline framework. The presence of the fluorine atom and the 2-methylpropanoyl group enhances its biological profile.

Biological Activity Overview

Research indicates that compounds containing sulfonamide and quinoline derivatives exhibit significant biological activities, particularly in anticancer applications. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives can effectively inhibit cancer cell proliferation. For instance, a related study on sulfonamide-based chalcone derivatives showed notable anticancer effects against various human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) with IC50 values ranging from 0.89 to 9.63 µg/mL .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell LineIC50 (µg/mL)
Chalcone 5AGS0.89
Chalcone 5HeLa3.53
Chalcone 5HL-604.54

These findings suggest that the incorporation of the sulfonamide group in the structure enhances cytotoxicity against cancer cells.

The mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the subG0 phase, which is indicative of apoptosis.
  • Mitochondrial Membrane Depolarization : This leads to the activation of apoptotic pathways.
  • Caspase Activation : Increased activity of caspases (specifically caspase-8 and -9) was observed, suggesting both extrinsic and intrinsic apoptotic pathways are involved .

Case Studies

A notable case study evaluated the effects of a related sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The study aimed to understand how these compounds affect cardiovascular parameters and their potential therapeutic implications for heart conditions .

Experimental Design

The study involved administering various concentrations of benzenesulfonamide derivatives to isolated rat hearts and measuring changes in perfusion pressure over time.

Table 2: Experimental Design for Perfusion Pressure Evaluation

GroupCompoundDose (nM)
IControlNone
IICompound A0.001
IIICompound B0.001
IVCompound C0.001

Results indicated that certain derivatives could significantly alter perfusion pressure, highlighting their potential role in cardiovascular therapy.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated using computational models like ADMETlab . These models can provide insights into the bioavailability and safety profiles necessary for clinical development.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions impact yield and purity?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with the sulfonylation of a tetrahydroquinoline precursor. Key steps include:
  • Sulfonamide Formation: Reacting the tetrahydroquinoline amine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Acylation: Introducing the 2-methylpropanoyl group via nucleophilic acyl substitution, using a coupling agent like EDCI/HOBt in anhydrous dichloromethane .
  • Optimization: Yields (>70%) are achieved by controlling temperature (reflux for acylation), solvent polarity (DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the sulfonamide and acyl groups (e.g., sulfonamide NH proton at δ 10.2–10.8 ppm) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%), with retention times calibrated against standards .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₀FN₂O₃S: 411.12 g/mol) .

Q. What preliminary biological activities have been observed in related sulfonamide-tetrahydroquinoline derivatives?

  • Methodological Answer:
  • Antimicrobial Assays: Similar compounds show MIC values of 2–8 µg/mL against S. aureus via broth microdilution, likely due to sulfonamide-mediated dihydropteroate synthase inhibition .
  • Cytotoxicity Screening: MTT assays on HEK-293 cells indicate IC₅₀ > 50 µM, suggesting selective toxicity .
  • Enzyme Inhibition: Molecular docking predicts binding to COX-2 (ΔG ≈ -9.8 kcal/mol) via fluorobenzene sulfonamide interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer:
  • Modular Substitutions: Replace the 2-methylpropanoyl group with cyclopropanecarbonyl () to enhance metabolic stability.
  • Fluorine Position: Compare ortho- vs. para-fluoro substituents using competitive binding assays (e.g., SPR for target affinity) .
  • Tetrahydroquinoline Core Modifications: Introduce methyl groups at C3/C4 to improve lipophilicity (logP calculated via ChemDraw) and blood-brain barrier penetration .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Methodological Answer:
  • Solubility Enhancement: Use co-solvents (e.g., 10% DMSO/PBS) or formulate as nanocrystals (via wet milling) to address low aqueous solubility (<0.1 mg/mL) .
  • Bioavailability Studies: Conduct parallel artificial membrane permeability assays (PAMPA) to correlate logD (1.8–2.3) with Caco-2 cell absorption .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS to identify CYP450 oxidation hotspots .

Q. How should researchers design experiments to validate target engagement and mechanism of action?

  • Methodological Answer:
  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by monitoring protein stabilization post-compound treatment (e.g., 37°C for 1 hr) .
  • RNA Interference: Knock down putative targets (e.g., COX-2) and assess compound efficacy loss via dose-response curves .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure kon/koff rates for sulfonamide-enzyme interactions .

Data Analysis and Experimental Design

Q. What statistical models are suitable for analyzing dose-response and toxicity data?

  • Methodological Answer:
  • Dose-Response: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Toxicology: Apply benchmark dose (BMD) modeling (EPA PROAST software) to estimate NOAEL/LOAEL from rodent studies .

Q. How can computational methods guide the prioritization of synthetic analogs?

  • Methodological Answer:
  • QSAR Modeling: Use MOE or Schrödinger to correlate molecular descriptors (e.g., polar surface area, H-bond donors) with bioactivity .
  • ADMET Prediction: Employ SwissADME or pkCSM to forecast pharmacokinetics (e.g., CYP inhibition risk, half-life) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。